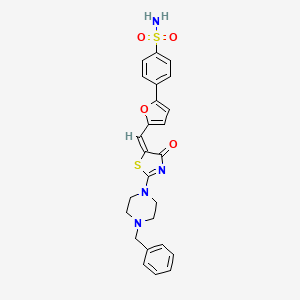

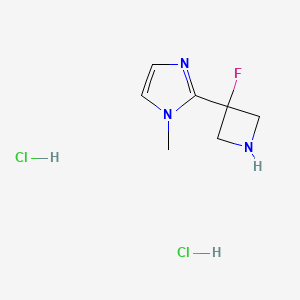

![molecular formula C19H19N3O2S B2858494 Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-14-9](/img/structure/B2858494.png)

Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It belongs to a class of compounds known as benzo[b]thiophenes, which are organic compounds containing a benzene fused to a thiophene ring . Benzo[b]thiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been studied extensively. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . Another study reported the synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells Enhancement Research by Zhou et al. (2013) demonstrates the enhancement of polymer solar cell efficiency through solvent treatment. This study suggests that certain derivatives related to Benzo[b]thiophen compounds, when treated with specific solvents, can lead to improvements in solar cell performance metrics such as open-circuit voltage, short-circuit current, and fill factor. This finding indicates the potential of these compounds in improving renewable energy technologies (Zhou et al., 2013).

Chemical Synthesis and Reactions The work by Acheson and Wallis (1982) explores the reactivity of compounds possessing two adjacent nucleophilic centers with dimethyl hex-2-en-1-yne-1,6-dioate and dimethyl penta-2,3-diene-1,5-dioate. This research provides insights into the synthesis of new compounds through addition and cyclization reactions, highlighting the chemical versatility and potential for further functionalization of Benzo[b]thiophen derivatives (Acheson & Wallis, 1982).

Novel Derivative Synthesis Mabkhot et al. (2010) report on the facile and convenient synthesis of new Thieno[2,3-b]-Thiophene derivatives. These derivatives, incorporating a thieno-[2,3-b]thiophene moiety, showcase the compound's adaptability in creating diverse chemical structures with potential applications in pharmaceuticals and materials science (Mabkhot et al., 2010).

Advanced Materials Development Research by Chahma et al. (2021) on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes indicates the potential of Benzo[b]thiophen derivatives in the development of advanced materials with stable radical properties. These materials could have significant implications for electronic devices, highlighting the compound's relevance in materials science (Chahma et al., 2021).

Nonlinear Optical Properties Hussain et al. (2020) explore the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. This study underscores the importance of Benzo[b]thiophen derivatives in nonlinear optics and their potential applications in optoelectronic devices, further expanding the scope of research into the photophysical properties of these compounds (Hussain et al., 2020).

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXIYZLIPZEVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

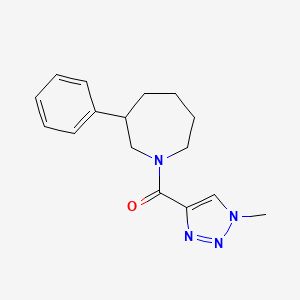

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)

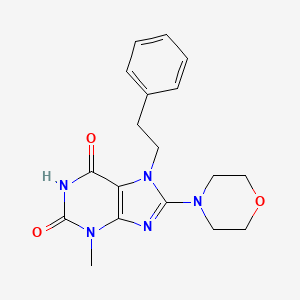

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

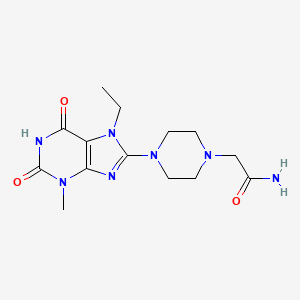

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)

![3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one](/img/structure/B2858433.png)